Lapaquistat-d9 Acetate Lapaquistat-d9 Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16672247
InChI: InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)/t27-,30-/m1/s1/i11D2,12D2,13D2,14D2,21D
SMILES:
Molecular Formula: C33H41ClN2O9
Molecular Weight: 654.2 g/mol

Lapaquistat-d9 Acetate

CAS No.:

Cat. No.: VC16672247

Molecular Formula: C33H41ClN2O9

Molecular Weight: 654.2 g/mol

* For research use only. Not for human or veterinary use.

Lapaquistat-d9 Acetate -

Specification

Molecular Formula C33H41ClN2O9
Molecular Weight 654.2 g/mol
IUPAC Name 2-[1-[2-[(3R,5S)-1-(3-acetyloxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidin-4-yl]acetic acid
Standard InChI InChI=1S/C33H41ClN2O9/c1-20(37)44-19-33(2,3)18-36-25-10-9-22(34)16-24(25)30(23-7-6-8-26(42-4)31(23)43-5)45-27(32(36)41)17-28(38)35-13-11-21(12-14-35)15-29(39)40/h6-10,16,21,27,30H,11-15,17-19H2,1-5H3,(H,39,40)/t27-,30-/m1/s1/i11D2,12D2,13D2,14D2,21D
Standard InChI Key CMLUGNQVANVZHY-LUBFGMIQSA-N
Isomeric SMILES [2H]C1(C(N(C(C(C1([2H])CC(=O)O)([2H])[2H])([2H])[2H])C(=O)C[C@@H]2C(=O)N(C3=C(C=C(C=C3)Cl)[C@H](O2)C4=C(C(=CC=C4)OC)OC)CC(C)(C)COC(=O)C)([2H])[2H])[2H]
Canonical SMILES CC(=O)OCC(C)(C)CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Lapaquistat-d9 acetate (C₃₁H₃₉ClN₂O₈ with deuterium substitutions) features a complex structure characterized by multiple aromatic rings, ester groups, and a chlorine substituent. The deuterium atoms are strategically placed to enhance metabolic stability, a common strategy in drug design to prolong half-life . Key physicochemical properties include:

PropertyValue
Molecular Weight603.11 g/mol (non-deuterated)
CAS Number189060-13-7
Solubility46 mg/mL in DMSO
Storage Conditions-20°C in anhydrous DMSO

The compound’s synthesis involves multi-step organic reactions, including esterification and chiral resolution, to achieve the desired stereochemistry. Its deuterated form modifies pharmacokinetic profiles without altering primary pharmacological activity.

Mechanism of Action and Biochemical Effects

Lapaquistat-d9 acetate competitively inhibits squalene synthase (EC 2.5.1.21), blocking the conversion of farnesyl pyrophosphate (FPP) to squalene—a critical step in cholesterol biosynthesis . This mechanism bypasses upstream effects on ubiquinone and dolichol synthesis, potentially reducing myotoxicity associated with statins . Enzyme kinetics studies demonstrate a dose-dependent inhibition constant (KiK_i) of 12 nM, indicating high affinity for the enzyme’s active site .

In WHHLMI rabbits, a model for human atherosclerosis, lapaquistat acetate (100–200 mg/kg/day) reduced coronary plaque lipid content by 38% (p<0.01p<0.01) and increased fibrous cap thickness by 27% (p<0.05p<0.05), suggesting plaque stabilization . These effects correlated with a 23% reduction in serum LDL-C and a 19% decrease in triglycerides .

Pharmacological Profile and Clinical Efficacy

Lipid-Lowering Effects

In Phase II/III trials involving over 6,000 patients, lapaquistat acetate demonstrated dose-dependent LDL-C reduction:

DoseLDL-C Reduction (Monotherapy)LDL-C Reduction (Statin Combination)
50 mg/day18% 14%
100 mg/day23% 19%

Notably, the 100 mg dose reduced high-sensitivity C-reactive protein (hsCRP) by 22% (p<0.01p<0.01), indicating anti-inflammatory effects beyond lipid modulation .

ParameterPlaceboLapaquistat 50 mgLapaquistat 100 mg
ALT/AST >3×ULN0.3%0.5%2.9%
Hy’s Law Cases002

Two patients receiving 100 mg/day developed ALT elevations with bilirubin increases, meeting Hy’s Law criteria for potential hepatotoxicity . In contrast, the 50 mg dose showed a safety profile comparable to statins but was discontinued due to insufficient efficacy relative to existing therapies .

Research in Preclinical Models

WHHLMI rabbit studies revealed dose-dependent atherosclerotic plaque stabilization:

ParameterControl100 mg/kg200 mg/kg
Plaque Lipid Content42.1%29.4%*26.1%*
Macrophage Infiltration38.7 cells/mm²21.2*18.6*
Fibrous Cap Thickness45 μm57 μm*62 μm*
*p<0.05p<0.05 vs control

These findings suggest squalene synthase inhibition may preferentially modulate plaque composition rather than merely reducing lipid levels .

Current Status and Future Directions

Despite discontinuation of clinical development in 2011, lapaquistat-d9 acetate remains a candidate for drug repositioning:

  • Mevalonate Kinase Deficiency (MKD): Preclinical data show normalized isoprenoid levels in MKD models .

  • Nonalcoholic Steatohepatitis (NASH): Secondary analyses suggest reduced hepatic triglyceride accumulation .

Ongoing research explores deuterated analogs to mitigate hepatotoxicity while preserving efficacy. Structural modifications targeting the compound’s quinoline moiety may reduce reactive metabolite formation linked to liver injury .

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